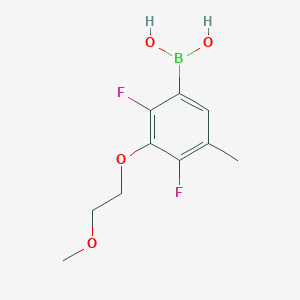

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid

Description

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid (CAS: 2096341-45-4) is a boronic acid derivative featuring a difluorinated phenyl ring substituted with a 2-methoxyethoxy group at position 3 and a methyl group at position 3. Its molecular formula is C₁₀H₁₂BF₂O₃, with a molecular weight of 236.01 g/mol . This compound is utilized in Suzuki-Miyaura cross-coupling reactions, where its electron-deficient aromatic ring and steric profile influence reactivity and regioselectivity.

Properties

IUPAC Name |

[2,4-difluoro-3-(2-methoxyethoxy)-5-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O4/c1-6-5-7(11(14)15)9(13)10(8(6)12)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOAXXZPZLXKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCCOC)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide)

Conditions: Solvents like DMF, toluene, or ethanol; temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and probes for biological studies.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in facilitating these reactions by stabilizing the palladium complex and enhancing the efficiency of the coupling process.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties

| Compound Name | CAS RN | Substituents | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid | 2096341-45-4 | 2,4-diF; 3-(2-methoxyethoxy); 5-Me | C₁₀H₁₂BF₂O₃ | 236.01 | Enhanced solubility, steric bulk |

| 3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid | 2096336-94-4 | 3,5-diF; 4-(2-methoxyethoxy); 2-Me | C₁₀H₁₂BF₂O₃ | 236.01 | Alternate fluorine positioning |

| 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid | N/A | 5-F; 2-(CF₃CH₂O) | C₈H₇BF₄O₃ | 237.94 | Strong electron-withdrawing substituent |

| 2,4-Difluoro-5-methoxyphenylboronic acid | 1395417-65-8 | 2,4-diF; 5-OMe | C₇H₇BF₂O₃ | 187.94 | Simpler structure, lower steric bulk |

| 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 | 3-F; 4-OH | C₆H₆BFO₃ | 155.92 | Polar hydroxyl group |

Electronic and Steric Effects

- Electron-Deficient Nature : The 2,4-difluoro substitution in the target compound creates an electron-deficient aromatic ring, enhancing reactivity in cross-coupling reactions. Comparatively, 3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid (CAS: 2096336-94-4) has a similar electron-withdrawing effect but differs in fluorine positioning, which alters conjugation patterns .

- Solubility : The 2-methoxyethoxy group in the target compound improves solubility in polar organic solvents (e.g., THF, DMF) compared to simpler analogues like 2,4-difluoro-5-methoxyphenylboronic acid (CAS: 1395417-65-8), which lacks the ethylene oxide chain .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The target compound’s 2,4-difluoro substitution directs boronic acid coupling to meta positions in aryl halides.

- Stability: Boronic acids with electron-donating groups (e.g., 2-methoxyethoxy) are less prone to protodeboronation than those with electron-withdrawing substituents (e.g., cyano or carboxy groups, as seen in ) .

Biological Activity

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid is an arylboronic acid with a unique substitution pattern that influences its biological activity and synthetic applications. Its molecular formula is C10H13BF2O4, and it features two fluorine atoms, a methoxyethoxy group, and a methyl group on the aromatic ring. This compound is primarily studied for its potential in organic synthesis, particularly in coupling reactions like the Suzuki-Miyaura reaction, but emerging research suggests various biological activities as well.

1. Anticancer Activity

Research indicates that boronic compounds can exhibit cytotoxic effects against cancer cells. In a study involving various boronic acid derivatives, compounds similar to this compound demonstrated significant cytotoxicity against prostate cancer cells (PC-3) while maintaining higher viability in healthy cells (L929) . The study reported that concentrations of 5 µM led to a reduction in cell viability to 33% for cancer cells compared to 71% for healthy cells.

2. Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial activity. Compounds structurally related to this compound showed inhibition against various microorganisms including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7–13 mm depending on the specific compound and microorganism tested .

3. Antioxidant Activity

In addition to anticancer and antimicrobial activities, boronic compounds have shown antioxidant properties. Studies employing methods such as DPPH and ABTS assays indicated that certain boronic compounds exhibited significant antioxidant activity comparable to established standards .

Structure-Activity Relationship

The unique structure of this compound contributes to its biological activities. The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to biological targets. The methoxyethoxy group can also influence the electronic properties of the molecule, potentially enhancing its selectivity and potency against specific enzymes or receptors.

Comparative Analysis

The following table summarizes the structural features and biological activities of selected boronic acids compared to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks fluorine and methoxyethoxy groups | Limited biological activity |

| 3-Ethoxy-2,4-difluoro-5-methylphenylboronic Acid | Contains ethoxy instead of methoxyethoxy | Anticancer activity noted |

| 4-Fluorophenylboronic Acid | Contains only one fluorine atom | Moderate antimicrobial properties |

| 3-Methoxyphenylboronic Acid | Contains methoxy instead of methoxyethoxy | Antioxidant activity observed |

| This compound | Unique substitution pattern | Significant anticancer and antimicrobial potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.